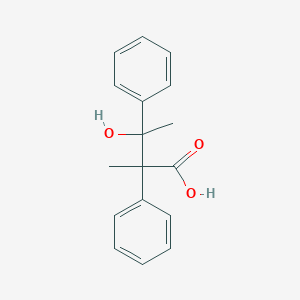
4-(Iodomethyl)-2-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Iodomethyl)-2-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 4-position and a methyl group at the 2-position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2-methylthiazole typically involves the iodination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
化学反应分析
Types of Reactions: 4-(Iodomethyl)-2-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various thiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in methylthiazole derivatives.
科学研究应用
4-(Iodomethyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Iodomethyl)-2-methylthiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
相似化合物的比较
2-Methylthiazole: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
4-Methylthiazole: Similar structure but with a methyl group instead of an iodomethyl group, leading to different reactivity.
4-(Chloromethyl)-2-methylthiazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness: 4-(Iodomethyl)-2-methylthiazole is unique due to the presence of the iodomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new biologically active compounds.
属性
CAS 编号 |
105687-33-0 |
|---|---|
分子式 |
C5H6INS |
分子量 |
239.08 g/mol |
IUPAC 名称 |
4-(iodomethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |
InChI 键 |
RKNQMYMRIZMLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

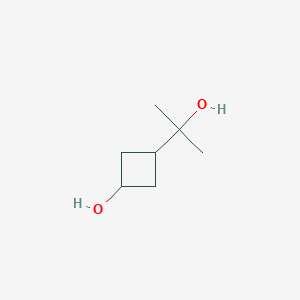
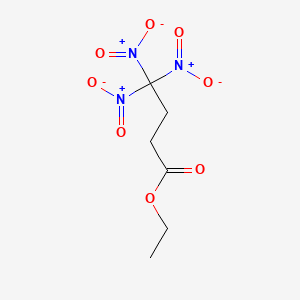
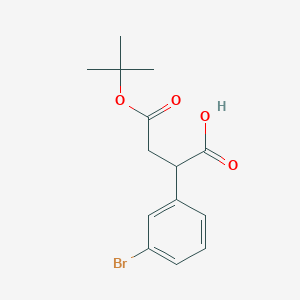
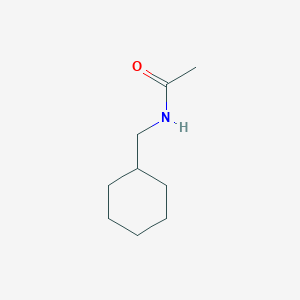
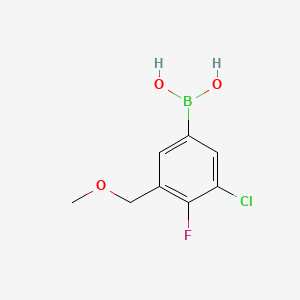
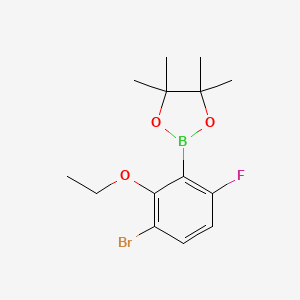
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)


